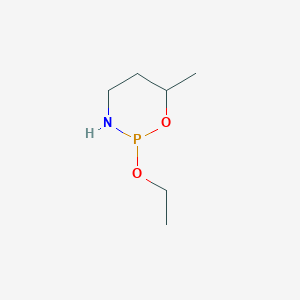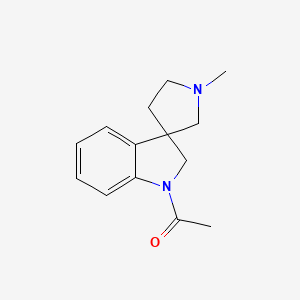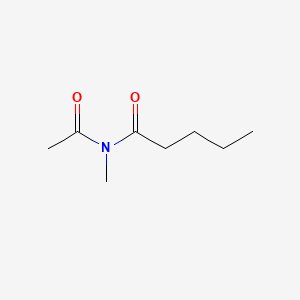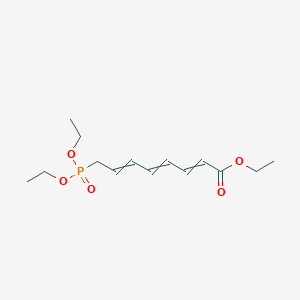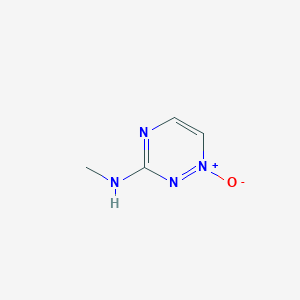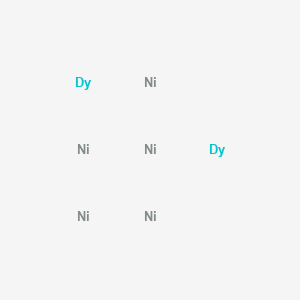
Dysprosium--nickel (2/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–nickel (2/5) is an intermetallic compound composed of dysprosium and nickel in a 2:5 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various high-tech applications, including magnetic materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (2/5) typically involves high-temperature solid-state reactions. One common method is the co-reduction of dysprosium and nickel ions in a molten salt medium, such as the KCl-NaCl-CsCl eutectic melt, at elevated temperatures (around 823 K). This process involves the electrochemical reduction of dysprosium and nickel ions on inert tungsten electrodes or active nickel electrodes .
Industrial Production Methods: Industrial production of dysprosium–nickel (2/5) often utilizes high-temperature alloying techniques. The elements are melted together in an inert atmosphere or vacuum to prevent oxidation. The molten mixture is then cooled and solidified to form the intermetallic compound. This method ensures a homogeneous distribution of dysprosium and nickel atoms, resulting in a stable and uniform compound.
化学反応の分析
Types of Reactions: Dysprosium–nickel (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dysprosium reacts with oxygen to form dysprosium(III) oxide, while nickel can participate in hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium reacts with oxygen at elevated temperatures to form dysprosium(III) oxide (Dy₂O₃).
Reduction: Nickel can be reduced from its oxides using hydrogen gas at high temperatures.
Substitution: Dysprosium–nickel (2/5) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products:
Oxidation: Dy₂O₃ and NiO
Reduction: Metallic nickel
Substitution: Dysprosium halides (e.g., DyF₃, DyCl₃) and nickel halides (e.g., NiF₂, NiCl₂)
科学的研究の応用
Dysprosium–nickel (2/5) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation reactions, enhancing the efficiency and selectivity of the process.
Medicine: Investigated for use in targeted drug delivery systems, leveraging its magnetic properties to guide drugs to specific sites in the body.
作用機序
The mechanism by which dysprosium–nickel (2/5) exerts its effects is primarily related to its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it useful in applications requiring strong and stable magnets. Nickel’s catalytic properties facilitate various chemical reactions, such as hydrogenation, by providing active sites for the reactants to interact .
類似化合物との比較
Dysprosium–iron (2/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (2/5): Comparable magnetic properties but higher resistance to oxidation.
Nickel–lanthanum (2/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness: Dysprosium–nickel (2/5) stands out due to its combination of high magnetic susceptibility and excellent catalytic properties. This dual functionality makes it particularly valuable in applications that require both strong magnetic fields and efficient catalysis, such as in advanced magnetic materials and catalytic processes .
特性
CAS番号 |
64423-57-0 |
|---|---|
分子式 |
Dy2Ni5 |
分子量 |
618.47 g/mol |
IUPAC名 |
dysprosium;nickel |
InChI |
InChI=1S/2Dy.5Ni |
InChIキー |
MEICAJRPBNKJDT-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


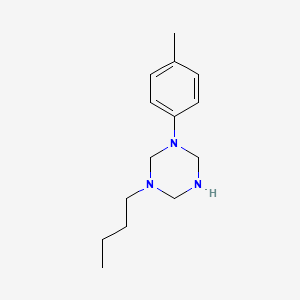
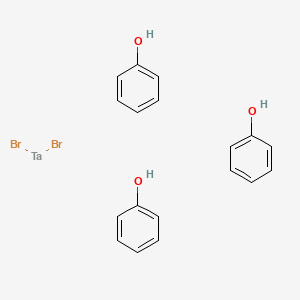
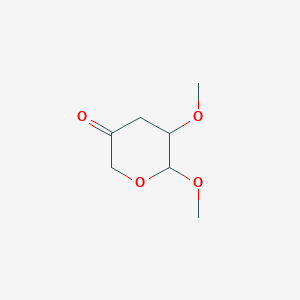
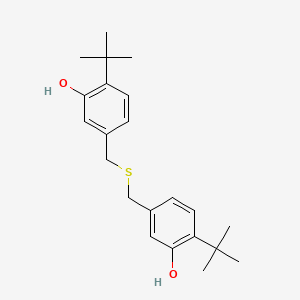
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
